molecular formula C15H16N4O2 B2694659 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2320380-78-5

5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2694659
CAS No.: 2320380-78-5
M. Wt: 284.319
InChI Key: WSFJVMYGWRNACJ-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidinone family, characterized by a six-membered pyrimidinone ring fused with a pyrrolopyridine moiety. Its structure features:

  • Core: A 3,4-dihydropyrimidin-4-one scaffold with 5,6-dimethyl substituents.
  • Molecular formula: Likely $ \text{C}{16}\text{H}{18}\text{N}4\text{O}2 $ (inferred from structural analogs in and ).

Properties

IUPAC Name

3-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-11(2)17-9-19(15(10)21)8-14(20)18-6-12-4-3-5-16-13(12)7-18/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFJVMYGWRNACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3=C(C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the condensation of pyrrolo[3,4-b]pyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Substitution Reactions

  • Halogenation : The pyrrolopyridine nitrogen or pyrimidinone oxygen can act as directing groups for electrophilic substitution. Bromination at the C2 position of the pyrrolopyridine ring is observed under mild conditions (e.g., NBS in DCM) .

    SubstrateReagentProductYieldReference
    Pyrrolo[3,4-b]pyridineNBS, DCM2-Bromo derivative70%
  • Nucleophilic Aromatic Substitution : Brominated intermediates undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups :

    SubstrateReagentProductYieldReference
    2-Bromo-pyrrolopyridinePhB(OH)₂, Pd(dppf)Cl₂2-Phenyl derivative85%

Ketone Reactivity

The 2-oxoethyl linker participates in:

  • Nucleophilic Additions : Grignard reagents or hydrides reduce the ketone to secondary alcohols .

  • Condensations : Reaction with hydrazines forms hydrazones , useful for further cyclizations :

    SubstrateReagentProductYieldReference
    2-Oxoethyl-pyrrolopyridineHydrazineHydrazone90%

Cyclization and Ring Expansion

The dihydropyrimidinone ring undergoes acid-catalyzed ring-opening followed by recyclization to form fused heterocycles. For example, treatment with malononitrile in PEG-400 yields pyrido-pyrimidines :

SubstrateReagentProductYieldReference
DihydropyrimidinoneMalononitrile, DBUPyrido[2,3-d]pyrimidine75%

Functionalization of the Pyrrolopyridine Moiety

  • N-Alkylation : The pyrrolopyridine nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions .

  • Oxidation : The sulfur atom in methylthio groups (e.g., -SMe) is oxidized to sulfones using m-CPBA, enhancing electrophilicity for substitutions :

    SubstrateReagentProductYieldReference
    Methylthio-pyrimidinem-CPBA, DCMSulfone derivative95%

Biological Relevance and Derivatization

Analogous compounds exhibit kinase inhibition (e.g., FMS, Abl) and anti-inflammatory activity . Key modifications include:

  • Piperidine/Pyrimidine Extensions : Enhances binding to hydrophobic pockets .

  • Benzoyl/Benzyl Groups : Improves metabolic stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multicomponent reactions that integrate pyrrole derivatives and dihydropyrimidinones. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity : Studies have shown efficacy against Staphylococcus aureus and Escherichia coli, using disc diffusion methods to assess antimicrobial potency.
  • Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, indicating its potential use in treating fungal infections.

Anticancer Activity

Emerging studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be explored for developing agricultural fungicides or bactericides.
  • Biochemical Research : Utilized as a tool compound to study specific biological pathways or disease mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. demonstrated the synthesis of related compounds and evaluated their antimicrobial activity against standard strains using the disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer effects of similar pyrimidine derivatives on various cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell proliferation effectively .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound 3,4-Dihydropyrimidin-4-one 5,6-dimethyl; 2-oxoethyl-pyrrolo[3,4-b]pyridine $ \text{C}{16}\text{H}{18}\text{N}4\text{O}2 $ High rigidity due to fused pyrrolopyridine; potential for multiple H-bonds .
7-[(8aS)-8a-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () 4H-pyrido[1,2-a]pyrimidin-4-one Hexahydropyrrolopyrazinyl group at position 7 $ \text{C}{20}\text{H}{25}\text{N}_5\text{O} $ Enhanced solubility via tertiary amine; likely targets GPCRs .
3,7-Dihydro-5,6-dimethyl-2-(3-thienyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one () Pyrrolo[2,3-d]pyrimidin-4-one 5,6-dimethyl; 3-thienyl at position 2 $ \text{C}{12}\text{H}{11}\text{N}_3\text{OS} $ Electrophilic thienyl group may improve metabolic stability .
6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one () Pyrrolo[3,4-b]pyridin-5-one 2-hydroxyethyl at position 6 $ \text{C}{9}\text{H}{10}\text{N}2\text{O}2 $ Polar hydroxyethyl group enhances aqueous solubility .
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () 4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolopyridinyl at position 2; 4-ethylpiperazinyl at position 7 $ \text{C}{24}\text{H}{28}\text{N}_8\text{O} $ Piperazine moiety introduces basicity for salt formation and improved bioavailability .

Key Structural and Functional Differences

Substituent Complexity :

  • The target compound’s pyrrolo[3,4-b]pyridine side chain (vs. pyrazolopyridine in ) may confer stronger π-stacking interactions in protein binding pockets .
  • Dimethyl groups at positions 5 and 6 (common in analogs) likely increase lipophilicity compared to polar substituents like hydroxyethyl () .

Hydrogen-Bonding Potential: The 2-oxoethyl group in the target compound provides a ketone oxygen for H-bond acceptance, similar to the hydroxyethyl group in ’s compound. However, the latter’s hydroxyl group can act as both donor and acceptor .

Biological Implications :

  • Piperazinyl and pyrrolidinyl substituents () are associated with enhanced blood-brain barrier penetration, whereas thienyl groups () may improve resistance to oxidative metabolism .
  • The target compound’s fused pyrrolopyridine system could mimic purine bases, making it a candidate for kinase inhibition .

Crystallographic Considerations :

  • Compounds with rigid substituents (e.g., pyrrolo[3,4-b]pyridine) are more amenable to crystallography using programs like SHELXL (), aiding in structure-activity relationship studies .

Research Findings and Implications

  • Pharmaceutical Relevance: Structural analogs in and highlight the exploration of dihydropyrimidinones and pyrrolopyridines as kinase or GPCR inhibitors. The target compound’s balance of rigidity and H-bonding sites may optimize target engagement .
  • Patent Trends : and suggest a focus on 4H-pyrido[1,2-a]pyrimidin-4-ones in drug discovery, with substituent variations tailored to specific therapeutic targets (e.g., antipsychotics, antivirals) .

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C16H18N4O2, and its structural representation can be summarized as follows:

Structure C16H18N4O2\text{Structure }C_{16}H_{18}N_{4}O_{2}

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to inflammatory processes. For instance, it acts as an inhibitor of myeloperoxidase (MPO), which is implicated in neuroinflammatory disorders .
  • Antioxidant Properties : Studies have suggested that similar compounds in this class possess antioxidant activities that may protect cells from oxidative stress .
  • Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of pyrimidine derivatives, indicating potential applications in treating bacterial infections.

Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits myeloperoxidase (MPO)
AntioxidantReduces oxidative stress
AntimicrobialExhibits activity against certain bacteria

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

  • Neuroinflammatory Disorders : A study highlighted the role of MPO inhibitors in reducing neuroinflammation. The compound's ability to inhibit MPO suggests it could be beneficial in treating conditions like Alzheimer's disease or multiple sclerosis .
  • Oxidative Stress : Research has demonstrated that pyrimidine derivatives can scavenge free radicals effectively, thereby mitigating oxidative damage in cellular models. This property is crucial for developing therapies aimed at age-related diseases .
  • Antimicrobial Testing : In vitro studies have shown that compounds similar to this compound possess significant antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the pyrrolo[3,4-b]pyridine core in this compound?

  • Methodological Answer : The pyrrolo[3,4-b]pyridine moiety can be synthesized via palladium-catalyzed cross-coupling reactions or condensation of aminopyridine derivatives with ketones. For example, highlights the use of Suzuki-Miyaura coupling (using Pd(PPh₃)₄ and aryl boronic acids) to functionalize similar heterocycles . In one protocol, nitroarene reductive cyclization with formic acid derivatives as CO surrogates was employed for analogous structures, offering high regioselectivity .

Q. How is NMR spectroscopy utilized to confirm the regiochemistry of the dihydropyrimidinone ring?

  • Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing between tautomeric forms and confirming substitution patterns. For instance, in , specific δ values (e.g., 200–201°C melting point and distinct proton shifts) were used to validate the 3,4-dihydropyrimidin-4-one structure . The diastereotopic protons on the ethyl linker (2-oxo-2-pyrrolopyridinyl ethyl group) would exhibit splitting patterns indicative of restricted rotation, aiding in stereochemical assignment.

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity checks. emphasizes the use of melting point analysis (>360°C for related pyrimidines) and solubility profiling (e.g., in sodium hydroxide) to detect impurities . X-ray crystallography (as in ) can resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-oxoethyl-pyrrolopyridine side chain?

  • Methodological Answer : and suggest that reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yields. For example, using anhydrous DMF with N-methylmorpholine improved coupling efficiency in esterification steps for analogous compounds (yields up to 95%) . Microwave-assisted synthesis may reduce reaction times for steps involving cyclization or dehydration.

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory potential?

  • Methodological Answer : Kinase inhibition assays (e.g., fluorescence polarization) or cellular thermal shift assays (CETSA) are recommended. notes that fluorophenyl-substituted pyrrolopyrimidines exhibit bioactivity via enzyme targeting, suggesting structural analogs of this compound may act as ATP-competitive inhibitors . Dose-response curves (IC₅₀ determination) and molecular docking studies (using PyMOL or AutoDock) can validate binding modes.

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) influence stability in physiological buffers?

  • Methodological Answer : Stability can be assessed via accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. highlights that electron-donating groups (e.g., methyl) on the dihydropyrimidinone ring enhance hydrolytic stability compared to electron-withdrawing substituents . Comparative half-life (t₁/₂) data for analogs in PBS or simulated gastric fluid would guide prodrug design.

Data Contradiction and Resolution

Q. Discrepancies in reported reaction yields for similar pyrrolopyridine derivatives: How to troubleshoot?

  • Analysis : reports yields of 89–95% for thiophene-linked pyrrolopyrimidines, while cites 52.7% for a hydrochloride salt derivative. The lower yield in may arise from poor solubility during salt formation or side reactions (e.g., epimerization) . To resolve:

  • Optimize workup protocols (e.g., fractional crystallization).
  • Use scavengers (e.g., molecular sieves) to trap reactive byproducts.
  • Monitor intermediates via TLC or in situ IR spectroscopy.

Q. Conflicting biological activity data for fluorinated analogs: How to validate findings?

  • Analysis : reports fluorophenyl derivatives as enzyme inhibitors, but notes variable in vivo efficacy for related triazolopyrimidines. Differences may stem from pharmacokinetic factors (e.g., metabolic stability) . Resolution strategies:

  • Perform cytochrome P450 inhibition assays.
  • Use radiolabeled analogs to track tissue distribution.
  • Compare results across multiple cell lines (e.g., HEK293 vs. HepG2).

Methodological Tables

Parameter Example Data Source
Melting Point Range200–201°C (dihydropyrimidinone analogs)
HPLC Purity>95% (C18 column, 0.1% TFA/MeCN gradient)
Suzuki Coupling Yield63–95% (Pd(PPh₃)₄, toluene/EtOH)
IC₅₀ (Kinase Inhibition)0.5–10 µM (fluorophenyl derivatives)

Key Recommendations

  • Synthesis : Prioritize Pd-catalyzed methods for regioselective functionalization .
  • Characterization : Combine NMR, X-ray, and LC-MS for unambiguous structural confirmation .
  • Biological Testing : Use orthogonal assays (e.g., CETSA + SPR) to minimize false positives .

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